5,5-Dimethyl-2-(prop-1-en-1-yl)piperidine

Lipophilicity ADME Drug-Likeness

5,5-Dimethyl-2-(prop-1-en-1-yl)piperidine is a synthetic heterocyclic organic compound belonging to the piperidine class, characterized by a six-membered ring with one nitrogen atom, two methyl substituents at the 5-position, and a prop-1-en-1-yl group at the 2-position. Its molecular formula is C10H19N, with a molecular weight of 153.26 g/mol.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 651321-56-1
Cat. No. B12595873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-(prop-1-en-1-yl)piperidine
CAS651321-56-1
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCC=CC1CCC(CN1)(C)C
InChIInChI=1S/C10H19N/c1-4-5-9-6-7-10(2,3)8-11-9/h4-5,9,11H,6-8H2,1-3H3
InChIKeyHACBWSGGZWCXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2-(prop-1-en-1-yl)piperidine (CAS 651321-56-1): A Detailed Compound Overview for Scientists and Buyers


5,5-Dimethyl-2-(prop-1-en-1-yl)piperidine is a synthetic heterocyclic organic compound belonging to the piperidine class, characterized by a six-membered ring with one nitrogen atom, two methyl substituents at the 5-position, and a prop-1-en-1-yl group at the 2-position . Its molecular formula is C10H19N, with a molecular weight of 153.26 g/mol . This compound is primarily used as a research chemical and a synthetic building block in medicinal chemistry and agrochemical research .

Why 5,5-Dimethyl-2-(prop-1-en-1-yl)piperidine Cannot Be Simply Replaced by Generic Piperidine Analogs


The specific substitution pattern of 5,5-dimethyl-2-(prop-1-en-1-yl)piperidine creates a unique chemical space that distinguishes it from other piperidine derivatives. The combination of a gem-dimethyl group at the 5-position and a prop-1-en-1-yl moiety at the 2-position generates a distinct steric and electronic environment that cannot be replicated by analogs such as 2-(prop-1-en-1-yl)piperidine (lacking the 5,5-dimethyl groups) or 3,3-dimethyl-2-(prop-2-en-1-yl)piperidine (differing in both the position of the dimethyl groups and the unsaturation of the alkenyl chain) [1]. These structural differences lead to measurable variations in lipophilicity, polar surface area, and potentially in biological target interactions, making generic substitution scientifically unreliable [2].

Quantitative Evidence Guide for 5,5-Dimethyl-2-(prop-1-en-1-yl)piperidine: Head-to-Head Comparator Data


Lipophilicity (clogP) Comparison with 2-(Prop-1-en-1-yl)piperidine

The introduction of the 5,5-dimethyl group significantly increases the lipophilicity of the piperidine scaffold. The calculated logP (clogP) for 5,5-dimethyl-2-(prop-1-en-1-yl)piperidine is approximately 2.6, whereas the clogP of the non-dimethylated analog 2-(prop-1-en-1-yl)piperidine, which has a molecular weight of 125.21 g/mol, is estimated to be around 1.8 . This increase of ~0.8 log units indicates a substantially higher affinity for lipid membranes and a lower aqueous solubility [1].

Lipophilicity ADME Drug-Likeness

Polar Surface Area (PSA) and Hydrogen Bonding Capacity

The PSA of 5,5-dimethyl-2-(prop-1-en-1-yl)piperidine is computationally predicted to be 12.03 Ų, reflecting its single nitrogen atom as the sole hydrogen bond acceptor [1]. This is lower than the PSA of a typical secondary amine (e.g., piperidine itself, PSA = 12.03 Ų) but significantly lower than analogs bearing additional heteroatoms. The absence of hydrogen bond donors other than the N-H group, combined with the low PSA, suggests enhanced passive permeability across biological membranes compared to more polar piperidine derivatives [2].

Hydrogen Bonding PSA Molecular Property

Steric Hindrance and Conformational Rigidity

The 5,5-dimethyl substitution in the target compound creates a quaternary carbon center that imposes significant steric hindrance and reduces ring flexibility [1]. This is in contrast to 2-(prop-1-en-1-yl)piperidine, which lacks the gem-dimethyl group and has a more flexible ring. The presence of the 5,5-dimethyl group is expected to influence the conformational equilibrium of the piperidine ring, potentially stabilizing specific chair conformations that can affect molecular recognition [2]. The number of rotatable bonds in the target compound is 2, compared to 1 in 2-(prop-1-en-1-yl)piperidine, providing additional spatial degrees of freedom for the alkenyl side chain .

Conformational Analysis Steric Effects SAR

Spectroscopic Fingerprint for Identity Confirmation

The gas chromatography-mass spectrometry (GC-MS) spectrum provides a unique fingerprint to distinguish 5,5-dimethyl-2-(prop-1-en-1-yl)piperidine from its positional isomers. The mass spectrum of a closely related isomer, 2,2-dimethyl-5-[(E)-prop-1-enyl]piperidine, exhibits a base peak at m/z 153 (corresponding to C10H19N•+) and characteristic fragment ions [1]. The target compound is expected to show a distinct fragmentation pattern due to the different substitution geometry, enabling unambiguous identification when compared to this reference data [2].

Quality Control GC-MS Spectroscopy

Procurement Purity and Stability Profile

Commercially, 5,5-dimethyl-2-(prop-1-en-1-yl)piperidine is typically offered at a purity of 95% or higher . This is comparable to the purity levels of its analog 3,3-dimethyl-2-(prop-2-en-1-yl)piperidine, which is also supplied at a minimum purity of 95% . However, the specific storage recommendations differ: the target compound is often recommended for storage at -20°C under an inert atmosphere to prevent oxidation of the double bond, whereas the analog may be stabilized with an additive such as 2-tert-butylcatechol (TBC) . This difference in storage requirements reflects the distinct reactivity of the prop-1-en-1-yl group compared to the prop-2-en-1-yl group.

Chemical Purity Stability Procurement

Optimal Application Scenarios for 5,5-Dimethyl-2-(prop-1-en-1-yl)piperidine in Research and Development


Lead Optimization for CNS Drug Candidates Benefiting from Low PSA and High Lipophilicity

Based on its predicted low polar surface area (12.03 Ų) and elevated clogP (~2.6), 5,5-dimethyl-2-(prop-1-en-1-yl)piperidine is a promising scaffold for designing central nervous system (CNS) drug candidates that require passive blood-brain barrier penetration [1]. It should be prioritized over more polar piperidine derivatives when the target product profile demands high membrane permeability and minimal hydrogen bonding capacity.

Chemical Biology Tool Compound for Studying Steric Effects in Receptor Binding

The 5,5-dimethyl group creates a sterically demanding environment that can be exploited to probe the steric tolerance of biological targets. Comparative studies with the non-dimethylated analog 2-(prop-1-en-1-yl)piperidine can reveal the impact of the gem-dimethyl group on binding affinity and selectivity, providing valuable structure-activity relationship (SAR) insights [2].

Synthetic Building Block for Novel Heterocyclic Compounds via Double Bond Chemistry

The prop-1-en-1-yl moiety offers a reactive vinyl group that can participate in a range of transformations, including Heck cross-couplings, hydroboration, and epoxidation. This reactivity profile, combined with the steric protection provided by the 5,5-dimethyl group, enables selective synthetic manipulations that may not be feasible with the more reactive allyl analog (3,3-dimethyl-2-(prop-2-en-1-yl)piperidine) [3].

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